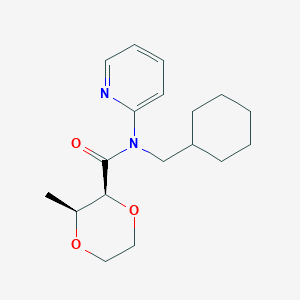
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide is a chemical compound with potential applications in scientific research. It is a synthetic molecule that can be produced in a laboratory setting using a specific synthesis method.
Wirkmechanismus
The mechanism of action of (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide involves the inhibition of specific enzymes. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in regulating gene expression and other cellular processes. By inhibiting these enzymes, this compound can alter cellular processes and provide insight into the functions of these enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have effects on cellular processes such as gene expression, cell proliferation, and cell differentiation. It has also been shown to have potential applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide in lab experiments is that it is a synthetic compound that can be produced in a laboratory setting. This allows researchers to have control over the purity and concentration of the compound. Additionally, it has been shown to have potent inhibitory effects on certain enzymes, which can be useful in studying the role of these enzymes in cellular processes.
One limitation of using this compound in lab experiments is that its effects on cellular processes are still being studied. Additionally, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide. One direction is to further investigate its effects on cellular processes and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Another direction is to study its interactions with other molecules and pathways in cells, which can provide insight into its mechanism of action. Additionally, the synthesis method for this compound can be optimized to improve its yield and purity.
Synthesemethoden
The synthesis method for (2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide involves several steps. The starting materials are commercially available and can be purchased from chemical suppliers. The first step involves the reaction of 3-methylpyridazine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-2-oxo-2H-isoindole-3-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate with (R)-2-amino-1-(3-methylpyridazin-4-yl)pentan-1-one to form the desired product.
Wissenschaftliche Forschungsanwendungen
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide has potential applications in scientific research. It can be used as a tool compound to study the physiological and biochemical effects of certain pathways in cells. It has been shown to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various cellular processes.
Eigenschaften
IUPAC Name |
(2R)-4-methyl-N-(3-methylpyridazin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12(2)10-17(18(24)21-16-8-9-20-22-13(16)3)23-11-14-6-4-5-7-15(14)19(23)25/h4-9,12,17H,10-11H2,1-3H3,(H,20,21,24)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWPWZIJLUSFC-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)NC(=O)C(CC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=N1)NC(=O)[C@@H](CC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3R)-oxolan-3-yl]-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7353368.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(5-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7353375.png)
![N-propan-2-yl-2-[5-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7353381.png)

![3-[2-(2-methoxyphenyl)propan-2-yl]-5-[(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]-1,2,4-oxadiazole](/img/structure/B7353388.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-(2-propyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7353396.png)
![5-[5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methoxypyrimidin-4-amine](/img/structure/B7353405.png)
![3-[1-(methoxymethyl)cyclopentyl]-5-[(3R)-oxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7353421.png)
![5-[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-3-(1,2-thiazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7353431.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(6-chloro-1,3-benzodioxol-5-yl)urea](/img/structure/B7353434.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(3-fluoro-5-morpholin-4-ylphenyl)urea](/img/structure/B7353444.png)
![6-[[(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7353460.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(2-cyclopropyl-1,3-benzoxazol-6-yl)urea](/img/structure/B7353471.png)
![1-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(1-pyrimidin-2-ylpyrazol-4-yl)urea](/img/structure/B7353475.png)